2-Amino-3-phenyl-4(3H)-quinazolinone
Description
Historical Development of Quinazolinone Chemistry and the Emergence of 2-Amino-3-phenyl-4(3H)-quinazolinone as a Research Focus
The journey of quinazolinone chemistry began in 1869 with the synthesis of the first quinazolinone, 2-cyanoquinazolin-4(3H)-one, by P. Gries. taylorandfrancis.com However, it was the work of Bischler and Lang in 1895, who first synthesized quinazoline (B50416), and Gabriel's extensive studies in 1903 that laid the foundational understanding of the quinazoline structure. wikipedia.orgtaylorandfrancis.com The name "quinazoline" itself was proposed in 1887 by Widdege. researchgate.net
Over the decades, the stability and synthetic accessibility of the quinazolinone nucleus have fueled extensive research, leading to the discovery of over 200 naturally occurring alkaloids containing this scaffold. researchgate.netsemanticscholar.org The development of various synthetic methods, such as the Griess and Niementowski syntheses, further propelled the exploration of quinazolinone derivatives. nih.gov
The focus on specifically substituted quinazolinones, such as this compound, arose from the systematic investigation of structure-activity relationships. nih.govmdpi.com Researchers began to recognize that substitutions at various positions of the quinazolinone ring significantly influenced the compound's properties. nih.gov The introduction of an amino group at the 2-position and a phenyl group at the 3-position, as seen in this compound, was found to be a key structural motif in various studies, leading to its emergence as a distinct and important area of research. mdpi.com
Academic Significance and Contemporary Relevance of this compound in Heterocyclic Chemistry
The academic significance of this compound lies in its role as a versatile building block and a privileged scaffold in the synthesis of more complex heterocyclic systems. frontiersin.orgacs.orgnih.gov Its unique structural features, including the presence of reactive amino and phenyl groups, make it an ideal starting material for a wide range of chemical transformations. nih.govsifisheriessciences.com
In contemporary heterocyclic chemistry, this compound and its derivatives are of significant interest due to their diverse chemical reactivity and potential applications. frontiersin.orgmdpi.comacs.orgacgpubs.org The compound serves as a key intermediate in the synthesis of various fused heterocyclic systems and as a scaffold for developing novel compounds with unique properties. nih.govnih.gov For instance, the condensation of 3-amino-2-phenylquinazolin-4(3H)-one with aromatic aldehydes is a common strategy to create new Schiff base hybrids. nih.gov
The ongoing research into this compound continues to contribute to the fundamental understanding of heterocyclic chemistry, providing insights into reaction mechanisms, structural properties, and the design of new synthetic methodologies. nih.gov
Overview of Key Methodological Approaches in this compound Research
The synthesis of this compound and its derivatives is typically achieved through multi-step synthetic pathways. nih.gov A common approach involves the initial synthesis of a benzoxazinone (B8607429) intermediate, followed by reaction with a suitable nitrogen-containing nucleophile. nih.govresearchgate.net
For example, a prevalent method starts with 2-aminobenzoic acid (anthranilic acid), which is reacted with an appropriate acylating agent to form an N-acylanthranilic acid. This intermediate is then cyclized to a benzoxazinone, which subsequently reacts with phenylhydrazine (B124118) to yield the target this compound.
Modern synthetic methodologies are increasingly focusing on developing more efficient and environmentally friendly processes. acs.org This includes the use of microwave-assisted synthesis and green oxidants like H2O2 to promote reactions. acs.orgnih.gov
The characterization of this compound and its derivatives relies on a range of spectroscopic and analytical techniques. These include:
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl) and N-H (amino) stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the positions of substituents.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
The following table provides an overview of some reported synthetic approaches for quinazolinone derivatives, highlighting the versatility of this chemical class.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Amino benzamide | Dimethyl sulfoxide (B87167) (DMSO), H₂O₂ | Quinazolin-4(3H)-one | nih.gov |
| Anthranilic acid | Cyanide, Ethanol (B145695), Ammonia | 2-Amino-4(3H)-quinazolinone | nih.gov |
| 2-Methoxybenzoic acid | Ethyl chloroformate, 2-Amino-3-nitrobenzoic acid, Acetic anhydride (B1165640), Ammonia, NaOH, H₂ | 8-Amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one | nih.gov |
| 3-Amino-2-phenylquinazolin-4(3H)-one | Substituted aromatic aldehydes | Arylmethylidine-hydrazides (Schiff bases) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-9H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJDRRFUFIPRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Amino 3 Phenyl 4 3h Quinazolinone and Its Analogues
Classical and Established Routes for 2-Amino-3-phenyl-4(3H)-quinazolinone Core Synthesis
Traditional methods for constructing the 2-amino-4(3H)-quinazolinone core have long been the foundation of synthetic efforts. These routes typically involve multi-step sequences starting from readily available precursors like anthranilic acid and its derivatives.
Condensation Reactions with Anthranilic Acid Derivatives
A cornerstone of quinazolinone synthesis is the reaction involving anthranilic acid or its derivatives, such as isatoic anhydride (B1165640). One common approach involves a multi-component reaction strategy. For instance, 2-amino 3-substituted quinazolinones can be synthesized in a one-pot process from isatoic anhydride, an amine, and an electrophilic cyanating agent like N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com The reaction proceeds through a cascade of events: the amine's nucleophilic attack on the isatoic anhydride, followed by ring-opening, decarboxylation, and subsequent heterocyclization. aurigeneservices.com The choice of solvent and base is critical, with LiHMDS in 1,4-dioxane (B91453) proving to be particularly effective. aurigeneservices.com
Another established three-step synthesis begins with the benzoylation of anthranilic acid to form 2-benzamidobenzoic acid. researchgate.neteurekaselect.com This intermediate is then chlorinated to produce 2-benzamidobenzoyl chloride. researchgate.neteurekaselect.com The final step involves reacting this acid chloride with a nitrogen source, such as hydrazine (B178648), to yield the desired 3-amino-2-phenylquinazolin-4(3H)-one. researchgate.neteurekaselect.com
A concise solid-phase synthesis has also been reported, which involves the reaction of polymer-bound isothioureas with an isatoic anhydride derivative, resulting in good yields and high purity of the 2-amino-4(3H)-quinazolinones. researchgate.net
Table 1: Classical Synthesis of this compound via Anthranilic Acid Derivatives
| Starting Materials | Reagents | Key Steps | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Isatoic anhydride, Benzylamine (B48309) | N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS), LiHMDS | One-pot multi-component reaction | 1,4-Dioxane | Good | aurigeneservices.com |
| Anthranilic acid, Benzoyl chloride | Hydrazine hydrate | Benzoylation, chlorination, condensation | Pyridine, DMF | 81% | researchgate.neteurekaselect.com |
Synthesis via Benzoxazinone (B8607429) Intermediates
The synthesis via a 2-phenyl-3,1-benzoxazin-4-one intermediate is one of the most widely practiced and reliable methods. uin-malang.ac.id This route typically begins with the acylation of anthranilic acid with benzoyl chloride, often in the presence of a base like pyridine, which leads to the formation of 2-phenyl-3,1-benzoxazin-4-one through dehydrative cyclization. uin-malang.ac.idnih.govnih.gov
This stable benzoxazinone intermediate is then reacted with a nitrogen nucleophile to form the quinazolinone ring. To synthesize this compound, the benzoxazinone is treated with hydrazine hydrate. uin-malang.ac.idnih.gov The reaction involves a nucleophilic attack by the hydrazine on the carbonyl group of the benzoxazinone's lactone ring, leading to a ring-opening to form an intermediate, 2-benzoyl-N'-phenylbenzohydrazide. Subsequent intramolecular cyclization, often promoted by heating in a solvent like ethanol (B145695) or acetic acid, yields the final 3-amino-2-phenylquinazolin-4(3H)-one. uin-malang.ac.id This method is advantageous as it allows for the introduction of various amine substituents at the N-3 position.
Table 2: Synthesis of this compound via Benzoxazinone Intermediate
| Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Anthranilic acid, Benzoyl chloride | Pyridine, 0°C to room temp. | 2-phenyl-3,1-benzoxazin-4-one | N/A | uin-malang.ac.idnih.gov |
Advanced and Green Chemistry Approaches in this compound Synthesis
In response to the growing need for sustainable chemical manufacturing, advanced and green chemistry principles have been applied to the synthesis of quinazolinones. These modern approaches focus on improving efficiency, reducing waste, and minimizing the use of hazardous materials through catalysis and alternative energy sources.
Catalytic Synthesis Methods (e.g., Metal-Catalyzed, Organocatalysis)
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of quinazolinone synthesis. Both metal-based and organic catalysts have been successfully employed.
Metal-Catalyzed Synthesis: Copper catalysts are frequently used in various synthetic strategies. For example, Cu(I) bromide can catalyze a domino reaction of alkyl halides and anthranilamides to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Another approach involves a Cu-catalyzed reaction between 2-isocyanobenzoates and amines to construct the quinazolinone ring. organic-chemistry.org More complex cascade reactions, such as a Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides, have also been developed to yield 2-substituted quinazolines. nih.gov Palladium-catalyzed three-component reactions of 2-aminobenzamides, aryl halides, and isocyanides provide an efficient route to quinazolin-4(3H)-ones through an insertion/cyclization sequence. organic-chemistry.org
Organocatalysis: Organocatalysis presents a metal-free alternative for quinazolinone synthesis. Acid catalysts like p-toluenesulfonic acid can be used for the cyclization of 2-aminobenzamides with aldehydes. organic-chemistry.org Citric acid, a natural and biodegradable catalyst, has been used to promote the synthesis of 2-aryl-quinazolinones under ultrasound irradiation. eurekaselect.com In a multi-component reaction, triethanolamine (B1662121) (TEOA) has been used as an effective organocatalyst for the one-pot reaction of isatoic anhydride, aldehydes, and various nitrogen sources in an aqueous medium. frontiersin.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a significant green chemistry tool, drastically reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netingentaconnect.com The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, for example, required 10 hours of conventional reflux to achieve a 79% yield, whereas microwave irradiation (800 W) accomplished the synthesis in just 5 minutes with an improved yield of 87%. uin-malang.ac.id
Similarly, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from 2-benzamidobenzoyl chloride and hydrazine was achieved in 4 minutes at 135°C under microwave irradiation (800 W), yielding 81% of the product. researchgate.neteurekaselect.comingentaconnect.com This method is considered an efficient alternative to the synthesis from benzoxazin-4-ones. researchgate.neteurekaselect.com Microwave-assisted synthesis can also be applied to Niementowski-type reactions, where anthranilic acids react with amides, significantly shortening the lengthy and high-temperature conditions of the traditional method. nih.gov Organic clays (B1170129) have also been used as catalysts in microwave-assisted, solvent-less reactions of anthranilic acid with amides to produce quinazolinone derivatives. ijarsct.co.in
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | 10 hours | 79% | uin-malang.ac.id |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800 W) | 5 minutes | 87% | uin-malang.ac.id |
| 3-amino-2-phenylquinazolin-4(3H)-one | Microwave Irradiation (800 W) | 4 minutes | 81% | researchgate.neteurekaselect.com |
Ultrasound-Promoted Synthesis
Ultrasound irradiation provides another alternative energy source for promoting chemical reactions, operating through the phenomenon of acoustic cavitation. This method has been successfully applied to the synthesis of quinazoline (B50416) derivatives. nih.gov For instance, the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides was achieved in good to excellent yields using ultrasound in the presence of Ytterbium triflate (Yb(OTf)₃) as a catalyst. arkat-usa.org
A comparative study showed that the ultrasound-assisted method (45 minutes at 40°C) gave a 95% yield for 2-methyl-4(3H)-quinazoline, which was superior to the microwave-assisted approach (6 minutes at 80°C) that yielded 72%. arkat-usa.org This highlights the potential of sonochemistry to provide high yields under milder temperature conditions. Furthermore, ultrasound has been used in combination with catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) in water to facilitate the three-component reaction of isatoic anhydride, aldehydes, and anilines, affording quinazolinone products in good yields within 1-2 hours. frontiersin.org
Solvent-Free and Aqueous Media Reactions
In response to the growing demand for environmentally benign synthetic processes, methods for preparing quinazolinones in solvent-free or aqueous systems have been developed. These green chemistry approaches aim to reduce or eliminate the use of hazardous organic solvents.
One notable method involves the use of hydrogen peroxide (H₂O₂) as a green oxidant and dimethyl sulfoxide (B87167) (DMSO) as a carbon source for the synthesis of the quinazolinone scaffold from substituted 2-aminobenzamides. acs.orgnih.gov This reaction is typically performed at elevated temperatures, and mechanistically, it is proposed to proceed through a radical pathway. acs.org The protocol has been successfully applied to a variety of 2-amino-N-substituted benzamides, including those with aliphatic, benzylic, and aromatic substitutions at the amide nitrogen. acs.org For instance, the reaction of 2-amino-N-phenylbenzamide under these conditions yields 3-phenylquinazolin-4(3H)-one with an 87% isolated yield. acs.orgnih.gov The versatility of this method is further demonstrated by its tolerance of various functional groups on the N-phenyl ring, such as methoxy (B1213986) and methyl groups. acs.orgnih.gov
Another green approach is the solvent-free synthesis of quinazolin-4(3H)-one derivatives. This has been achieved by reacting anthranilic acid with various amides in the presence of montmorillonite (B579905) K-10 clay as a reusable catalyst, completely avoiding the need for a solvent. slideshare.net While these specific examples may not directly yield the 2-amino-3-phenyl derivative, they establish the principle of solvent-free synthesis for the core quinazolinone structure.
Table 1: Synthesis of 3-Substituted Quinazolin-4(3H)-ones using H₂O₂/DMSO
| Starting Material (2-amino-N-substituted benzamide) | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-amino-N-phenylbenzamide | 3-phenylquinazolin-4(3H)-one | 87 | acs.orgnih.gov |
| 2-amino-N-(4-methoxyphenyl)benzamide | 3-(4-methoxyphenyl)quinazolin-4(3H)-one | 85 | acs.org |
| 2-amino-N-(p-tolyl)benzamide | 3-(p-tolyl)quinazolin-4(3H)-one | 81 | acs.org |
| 2-amino-N-(m-tolyl)benzamide | 3-(m-tolyl)quinazolin-4(3H)-one | 73 | acs.org |
| 2-amino-N-cyclopropylbenzamide | 3-cyclopropylquinazolin-4(3H)-one | 65 | acs.org |
| 2-amino-N-cyclohexylbenzamide | 3-cyclohexylquinazolin-4(3H)-one | 71 | acs.org |
One-Pot and Multi-Component Reaction Strategies
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like this compound in a single procedural step, avoiding the isolation of intermediates. aurigeneservices.com These methods are advantageous as they reduce reaction time, resource consumption, and waste generation. aurigeneservices.com
A novel three-component reaction has been developed for the synthesis of 2-amino-3-substituted quinazolinone derivatives from isatoic anhydride, a primary amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.comfao.orgresearchgate.net The reaction proceeds through a cascade of events: the primary amine attacks the carbonyl group of isatoic anhydride, leading to ring-opening and decarboxylation. aurigeneservices.com This is followed by a nucleophilic attack on the nitrile group of NCTS and subsequent heterocyclization to form the final quinazolinone product. aurigeneservices.com The choice of solvent and base is critical, with LiHMDS in 1,4-dioxane proving to be the optimal combination. aurigeneservices.com This MCR strategy generally provides good yields, although aromatic amines tend to afford lower yields compared to aliphatic amines. aurigeneservices.com
Another efficient one-pot process for synthesizing 2-amino-4(3H)-quinazolinones involves the ring-opening of isatoic anhydride followed by a palladium-catalyzed oxidative isocyanide-insertion. rsc.org This method is noted for its operational simplicity and the use of readily accessible starting materials, offering a broad scope for producing a variety of derivatives in moderate to excellent yields. rsc.org Microwave-assisted one-pot syntheses have also been reported, significantly reducing reaction times. For example, the oxidative heterocyclization of o-aminobenzamides with aldehydes in the presence of KMnO₄ under microwave irradiation provides good yields of the target quinazolinones. nih.gov
Table 2: One-Pot Synthesis of 2-Amino-3-substituted-4(3H)-quinazolinones via MCR
| Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | 2-Amino-3-benzyl-4(3H)-quinazolinone | 88 | aurigeneservices.com |
| Aniline (B41778) | This compound | 62 | aurigeneservices.com |
| Cyclohexylamine | 2-Amino-3-cyclohexyl-4(3H)-quinazolinone | 85 | aurigeneservices.com |
| 4-Methoxybenzylamine | 2-Amino-3-(4-methoxybenzyl)-4(3H)-quinazolinone | 86 | aurigeneservices.com |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of the core this compound structure is crucial for modulating its physicochemical and biological properties. Modifications can be strategically introduced at several positions: the N-3 phenyl moiety, the quinazolinone nitrogen atoms, and the fused benzene (B151609) ring.
Functionalization on the Phenyl Moiety
Introducing substituents onto the phenyl ring at the N-3 position is a common strategy to create analogues. This is typically achieved by starting with an appropriately substituted aniline or N-phenylbenzamide. For example, using substituted 2-amino-N-phenylbenzamides in a reaction with DMSO and H₂O₂ allows for the synthesis of various 3-(substituted-phenyl)quinazolin-4(3H)-ones. acs.orgnih.gov Derivatives with electron-donating groups like p-methoxy and p-methyl on the phenyl ring have been synthesized in high yields (85% and 81%, respectively). acs.org
Similarly, quinazolin-4(3H)-one derivatives with a p-benzene sulfonamide group attached to the N-3 phenyl ring have been synthesized, demonstrating the possibility of incorporating larger functional moieties. nih.gov The reaction of 2-(trifluoromethyl)-3,1-benzoxazine-4-one with substituted anilines also yields 3-aryl-2-trifluoromethyl-4(3H)-quinazolinone derivatives, such as 3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one. researchgate.nettandfonline.com
Modifications at the Quinazolinone Nitrogen Atoms (N-3 and N-1 positions)
Modifications at the N-3 position are fundamental to creating a diverse library of quinazolinone derivatives. The identity of the substituent at this position is determined by the primary amine used during the synthesis. While the parent compound features a phenyl group, replacing aniline with other primary amines like benzylamine leads to the formation of 2,3-disubstituted quinazolinones such as 3-benzyl-2-propylquinazolin-4(3H)-one. nih.gov This highlights the flexibility of common synthetic routes, where a benzoxazinone intermediate reacts with various amines to furnish different N-3 substituted products. nih.govnih.gov
While N-3 substitution is widely explored, modifications at the N-1 position of the this compound scaffold are less commonly reported in the reviewed literature.
Substitutions on the Fused Benzene Ring of the Quinazolinone System
Functionalizing the fused benzene ring of the quinazolinone core provides another avenue for structural diversification. Substituents can be introduced by using a substituted anthranilic acid as the starting material. For instance, starting from 3,5-dibromoanthranilic acid leads to the synthesis of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-one. researchgate.net
A range of other substitutions have been reported. The synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one and 8-methyl-2-phenylquinazolin-4(3H)-one has been documented, showcasing the introduction of both halogen and alkyl groups. rsc.org Furthermore, derivatives with fluoro and dimethoxy substitutions, such as 6,8-di-fluoro and 6,7-di-methoxy quinazolin-4(3H)-ones, have been successfully prepared and evaluated for their biological activities. nih.gov The synthesis of 8-nitroquinazolinone derivatives has also been achieved, starting from 2-amino-3-nitrobenzoic acid, which can then be further modified. mdpi.comnih.gov
Table 3: Examples of Substituted 2-Phenyl-4(3H)-quinazolinone Derivatives on the Fused Ring
| Compound Name | Substituent(s) | Position(s) | Reference |
|---|---|---|---|
| 6-Bromo-2-phenylquinazolin-4(3H)-one | Bromo | 6 | rsc.org |
| 8-Methyl-2-phenylquinazolin-4(3H)-one | Methyl | 8 | rsc.org |
| 6,8-Dibromo-3-amino-2-phenyl-4(3H)-quinazolinone | Bromo | 6, 8 | researchgate.net |
| 6,8-Difluoro-3-phenyl-4(3H)-quinazolinone ester | Fluoro | 6, 8 | nih.gov |
| 6,7-Dimethoxy-3-phenyl-4(3H)-quinazolinone ester | Methoxy | 6, 7 | nih.gov |
| 8-Nitro-2-(3-methoxynaphthalen-2-yl)quinazolin-4(3H)-one | Nitro | 8 | mdpi.com |
Synthesis of Schiff Base Derivatives of this compound
Schiff base derivatives are readily synthesized from quinazolinones bearing a primary amino group, such as 3-amino-2-phenylquinazolin-4(3H)-one. These derivatives are formed through a condensation reaction between the amino group and a carbonyl compound, typically an aldehyde or a ketone. nih.gov The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol or acetic acid. researchgate.netnih.gov
A wide variety of aromatic aldehydes can be used to generate a library of Schiff bases. researchgate.netnih.gov For example, 3-amino-2-phenylquinazolin-4(3H)-one has been condensed with different substituted aromatic aldehydes to yield the corresponding Schiff base derivatives. nih.gov Similarly, 3-amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-one has been reacted with aldehydes such as benzaldehyde, p-methoxybenzaldehyde, and m-nitrobenzaldehyde to form the respective imines. researchgate.net The formation of the Schiff base is confirmed by the appearance of an isomethine (-CH=N) stretching band in the IR spectrum. sapub.org
Table 4: Synthesis of Schiff Bases from 3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one
| Aldehyde Reactant | Resulting Schiff Base Substituent (at N=CH-R) | Reference |
|---|---|---|
| Benzaldehyde | Phenyl | researchgate.net |
| p-Methoxybenzaldehyde | p-Methoxyphenyl | researchgate.net |
| o-Hydroxybenzaldehyde | o-Hydroxyphenyl | researchgate.net |
| p-N,N-Dimethylaminobenzaldehyde | p-N,N-Dimethylaminophenyl | researchgate.net |
| m-Nitrobenzaldehyde | m-Nitrophenyl | researchgate.net |
| p-Chlorobenzaldehyde | p-Chlorophenyl | researchgate.net |
Chemical Reactivity and Transformation Pathways of 2 Amino 3 Phenyl 4 3h Quinazolinone
Electrophilic and Nucleophilic Reactivity of the 2-Amino-3-phenyl-4(3H)-quinazolinone Core
The quinazolinone nucleus possesses both electron-rich and electron-deficient centers, allowing for reactions with both electrophiles and nucleophiles. The aromatic benzene (B151609) ring (Ring A) and the exocyclic amino group are typically sites for electrophilic attack, while the carbonyl carbon (C4) and the imine-like carbon (C2) can be susceptible to nucleophilic attack.
Electrophilic substitution reactions predominantly occur on the fused benzene ring of the quinazolinone core. The precise position of substitution is directed by the existing substituents. For the parent 4(3H)-quinazolinone, the expected order of reactivity for electrophilic attack is at positions 8 > 6 > 5 > 7. nih.gov
Nitration : The nitration of 4(3H)-quinazolinones typically occurs at the 6-position when treated with fuming nitric acid in concentrated sulfuric acid. nih.govnih.gov If an ortho-directing group is present at the 7-position, an 8-nitro product may also be formed. nih.gov
Halogenation : The quinazolinone ring can undergo halogenation. For instance, 3-aryl-4(3H)-quinazolinones can be subjected to site- and atroposelective halogenation using engineered flavin-dependent halogenase enzymes. researchgate.net Additionally, hydroxy groups on the quinazolinone ring can be replaced by chlorine upon treatment with reagents like phosphoryl chloride or thionyl chloride. nih.gov
Table 1: Electrophilic Substitution Reactions on the Quinazolinone Core
| Reaction | Reagents | Position of Substitution | Reference |
| Nitration | Fuming HNO₃, H₂SO₄ | Position 6 | nih.govnih.gov |
| Chlorination (of a hydroxy group) | POCl₃ or SOCl₂ | Varies | nih.gov |
| Atroposelective Halogenation | Engineered RebH Halogenase | Varies | researchgate.net |
The C2-N3 bond in the quinazolinone ring has partial imine character, although it is part of an amide system. The exocyclic amino group at the 3-position is a key site for reactions that can be viewed as additions or condensations. This amino group is nucleophilic and readily reacts with electrophiles, particularly carbonyl compounds.
For example, 3-amino-2-phenyl-quinazolin-4(3H)-one reacts with various aldehydes and ketones to form the corresponding Schiff bases, or 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones. researchgate.netmdpi.com This condensation reaction proceeds via a nucleophilic attack of the 3-amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. Similarly, reactions with reagents like chloroacetyl chloride lead to acylation at the 3-amino position. researchgate.net
Oxidation and Reduction Chemistry of this compound
The quinazolinone core can undergo both oxidation and reduction, affecting either the heterocyclic pyrimidine ring or the fused benzene ring.
Oxidation : The pyrimidine ring is generally susceptible to oxidation. While the specific oxidation of this compound is not extensively detailed, related structures show that the quinazoline (B50416) nucleus can be oxidized. For instance, oxidation of quinazoline with hydrogen peroxide yields 3,4-dihydro-4-oxoquinazoline. nih.gov The synthesis of quinazolinones often involves an oxidative cyclization step, for example, using potassium permanganate (KMnO₄) or a ceric ammonium nitrate/tert-butylhydroperoxide (CAN/TBHP) system. nih.govnih.gov
Reduction : The pyrimidine portion of the molecule is more susceptible to reduction than the benzene ring. Hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts like palladium or platinum oxide can reduce the C=N bond, leading to 1,2-dihydro derivatives. nih.gov
Ring Opening and Rearrangement Mechanisms
The pyrimidine ring of the quinazolinone system can be susceptible to ring-opening reactions, particularly under hydrolytic conditions. nih.gov Many synthetic routes to quinazolinones proceed through a ring-opening and subsequent ring-closing mechanism.
A common synthetic strategy involves the reaction of an amine with isatoic anhydride (B1165640). This process begins with a nucleophilic attack by the amine on a carbonyl group of the anhydride, leading to the opening of the six-membered ring and decarboxylation. aurigeneservices.com This is followed by a series of steps including cyclization to form the final quinazolinone product. aurigeneservices.comnih.gov A plausible mechanism involves the initial ring opening of isatoic anhydride by an amine, followed by cyclization and elimination steps to form the quinazolinone core. aurigeneservices.com In some complex tandem reactions, a synthesized quinazolinone derivative can undergo a subsequent ring-opening to yield other heterocyclic structures. nih.gov
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. These investigations often involve computational studies and the analysis of reaction kinetics.
The outcome of reactions with molecules possessing multiple reactive sites can often be dictated by kinetic versus thermodynamic control. For instance, in reactions of related complex quinazolines with dienophiles like N-phenylmaleimide, the formation of different products such as Diels-Alder adducts (kinetic product) or Michael adducts (thermodynamic product) can be controlled by reaction conditions like temperature. univ.kiev.ua
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the regioselectivity of reactions on the quinazoline scaffold. For example, in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines, DFT calculations of activation energies can explain why substitution preferentially occurs at the 4-position over the 2-position. researchgate.netmdpi.com These computational models provide insight into the transition states and intermediates, elucidating the reaction mechanism on a molecular level.
Intermediate Characterization and Reaction Pathway Elucidation
Detailed studies focusing exclusively on the intermediate characterization and reaction pathway elucidation of this compound are scarce. However, based on the known reactivity of related quinazolinone systems, several plausible transformation pathways can be hypothesized. The elucidation of these pathways would typically involve a combination of spectroscopic techniques to identify transient species and computational modeling to map the reaction coordinates.
One of the primary reactions of the 2-amino group is expected to be its nucleophilic character. This would allow for a variety of derivatization reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The characterization of intermediates in these reactions would be crucial for understanding the reaction mechanism. For instance, in an acylation reaction, a tetrahedral intermediate would be formed upon the nucleophilic attack of the 2-amino group on the acylating agent. This intermediate could be characterized using techniques like low-temperature NMR spectroscopy or mass spectrometry.
The reaction pathway for the formation of Schiff base derivatives would involve the initial formation of a carbinolamine intermediate. This transient species would then undergo dehydration to yield the final imine product. The characterization of the carbinolamine intermediate can be challenging due to its inherent instability, but its presence can often be inferred through kinetic studies and in situ monitoring of the reaction using techniques like IR or NMR spectroscopy.
Furthermore, the quinazolinone ring itself can participate in various transformations. For example, electrophilic substitution on the benzene ring portion of the molecule is a possibility, with the position of substitution being directed by the existing substituents. The elucidation of the reaction pathway for such a transformation would involve the characterization of the corresponding sigma complex (Wheland intermediate).
To provide a clearer, albeit hypothetical, picture of the types of intermediates and the data used for their characterization, the following table summarizes potential intermediates and the spectroscopic data that would be expected.
| Hypothetical Reaction | Plausible Intermediate | Expected Spectroscopic Data |
| Acylation of the 2-amino group | Tetrahedral intermediate | IR: Shift in C=O stretching frequency. ¹H NMR: Appearance of new signals for the acyl group and potential broadening of NH proton signals. Mass Spec: Detection of the molecular ion corresponding to the intermediate. |
| Schiff base formation | Carbinolamine | ¹H NMR: Appearance of a methine proton signal adjacent to the hydroxyl and amino groups. ¹³C NMR: Signal for the sp³ hybridized carbon bonded to OH and NH. |
| Electrophilic Aromatic Substitution | Sigma Complex (Wheland Intermediate) | ¹H NMR: Upfield shift of protons on the sp³ hybridized carbon of the aromatic ring. ¹³C NMR: Appearance of a signal for the sp³ hybridized carbon in the aromatic ring. |
It is important to reiterate that the above data is based on established principles of organic chemistry and the known reactivity of related compounds. Rigorous experimental studies, including kinetic analysis, isotopic labeling, and computational chemistry, would be required to definitively elucidate the specific reaction pathways and characterize the intermediates involved in the transformations of this compound. The lack of such dedicated studies in the current body of scientific literature highlights a potential area for future research in the field of heterocyclic chemistry.
Derivatization Strategies and Structure Molecular Property/activity Relationship Studies of 2 Amino 3 Phenyl 4 3h Quinazolinone Analogues
Rational Design Principles for 2-Amino-3-phenyl-4(3H)-quinazolinone Derivatives
The rational design of this compound derivatives is fundamentally guided by Structure-Activity Relationship (SAR) studies, which aim to understand how specific structural modifications influence the biological activity of the molecule. nih.gov SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system are particularly significant for modulating pharmacological activities. nih.govnih.gov The overarching goal is to optimize the compound's interaction with its biological target, thereby enhancing efficacy and selectivity.
Key design principles often involve:
Target-Oriented Modification : Derivatives are designed based on the known topology of a biological target's active site. For instance, in designing antibacterials targeting penicillin-binding proteins, in silico screening of large compound libraries can identify the 4(3H)-quinazolinone core as a viable starting point. acs.org Subsequent modifications are then made to improve binding affinity and antibacterial potency.
Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, replacing a thiophene ring, which can be a potential toxicophore, with a phenyl ring is a common bioisosteric substitution to create novel inhibitors. nih.gov
Scaffold Hopping : This approach involves modifying the core heterocyclic structure to discover new, patentable chemical series with similar biological activity. Moving from a thienopyrimidinone scaffold to a quinazolinone scaffold is an example of this strategy, which can lead to the discovery of highly active allosteric inhibitors. nih.gov
Introduction of Specific Moieties : The addition of certain chemical groups is known to be crucial for activity. For example, the presence of a substituted aromatic ring at position 3 is often considered essential for antimicrobial activities. nih.gov Similarly, the introduction of small electron-withdrawing groups like nitro, fluoro, or chloro at the para-position of a phenyl ring at position 2 has been shown to result in potent activity. acs.org In contrast, introducing hydrogen-bonding moieties such as hydroxyl or amino groups can sometimes be detrimental to activity, suggesting that hydrogen-bond acceptors might be more favorable. acs.org
The following table summarizes key SAR findings for the derivatization of the 4(3H)-quinazolinone scaffold.
| Position of Substitution | Favorable Substituents/Modifications | Unfavorable Substituents/Modifications | Observed Effect/Activity |
|---|---|---|---|
| Position 2 (Substituted Phenyl Ring) | Small electron-withdrawing groups (e.g., nitro, fluoro, chloro, nitrile, alkynyl) at the para-position. acs.org | Large groups (e.g., trifluoromethyl, isopropyl). acs.org Hydrogen-bond donors (e.g., hydroxyl, amino, carboxylic acid). acs.org | Potent antibacterial activity. acs.org |
| Position 3 | Substituted aromatic rings. nih.gov Different heterocyclic moieties. nih.gov 2-aminophenyl group. nih.gov | - | Essential for antimicrobial and anticonvulsant activities. nih.govnih.gov |
| Position 6 | Halogen atoms (e.g., Bromo, Chloro). nih.govnih.gov | - | Enhancement of antimicrobial and anticonvulsant activities. nih.govnih.gov |
| Position 7 | Chlorine atom. nih.gov | - | Favors anticonvulsant activity. nih.gov |
| Position 8 | Halogen atoms. nih.gov | - | Improvement of antimicrobial properties. nih.gov |
Synthetic Accessibility and Diversification of the this compound Scaffold
The synthetic accessibility of the this compound scaffold is a critical factor that enables extensive derivatization and exploration of its chemical space. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern multi-component and microwave-assisted protocols.
Common Synthetic Strategies:
From Anthranilic Acid Derivatives : A prevalent method involves the cyclization of anthranilic acid or its derivatives. researchgate.net For instance, 2-substituted quinazolin-4(3H)-ones can be prepared by reacting anthranilic acid with formamidine acetate. arabjchem.org This approach allows for diversification based on the choice of the starting anthranilic acid.
From Isatoic Anhydride (B1165640) : Isatoic anhydride is a versatile precursor for synthesizing 2-amino-3-substituted quinazolinones. A one-pot, three-component condensation of isatoic anhydride, an ortho ester, and a substituted hydrazine (B178648) (like phenylhydrazine) can efficiently yield the desired products. researchgate.net This method is amenable to both conventional heating and microwave irradiation, the latter often providing higher yields in shorter reaction times. researchgate.net
Multi-Component Reactions (MCRs) : MCRs are highly efficient for building molecular complexity in a single step. A novel MCR strategy for constructing 2-amino-3-substituted quinazolinones involves the reaction of isatoic anhydride and an amine with an electrophilic cyanating agent. aurigeneservices.com This process proceeds through a cascade of reactions including ring opening, decarboxylation, and heterocyclization. aurigeneservices.com
Synthesis via Benzoxazinone (B8607429) Intermediates : A common two-step process involves first synthesizing a 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with various nucleophiles. For example, treatment of a 2-phenyl-benzoxazinone with hydrazine hydrate yields 3-amino-2-phenyl-quinazolin-4(3H)-one. nih.gov This 3-amino group is a key functional handle for further diversification, such as condensation with various aldehydes to form Schiff bases. nih.gov
Diversification at Position 2 : The substituent at the 2-position can be varied by choosing different starting materials. For example, reacting 2-amino-3-nitrobenzoic acid with 3-methoxybenzoic acid or 3-methoxy-2-naphthoic acid leads to intermediates that can be cyclized to form quinazolinones with phenyl or naphthyl groups at position 2, respectively. mdpi.com
Diversification at Position 3 : The substituent at the 3-position is readily diversified by using different primary amines or hydrazines in the cyclization step. For instance, reacting 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one with various aromatic aldehydes produces Schiff bases, which can be further cyclized to introduce new heterocyclic rings. nih.gov
The table below outlines various synthetic strategies and the diversification they enable.
| Starting Material(s) | Key Reagents/Conditions | Type of Diversification Achieved | Reaction Type |
|---|---|---|---|
| Isatoic Anhydride, Ortho ester, Phenylhydrazine (B124118) | KAl(SO₄)₂·12H₂O (alum), Microwave or Heat researchgate.net | Substituents at position 2 and on the quinazolinone ring. researchgate.net | One-pot, Three-component Condensation |
| 2-Substituted-4H-benzo[d] acs.orgmdpi.comoxazin-4-one | Hydrazine Monohydrate, Ethanol (B145695), Microwave Irradiation mdpi.com | Substituents on the quinazolinone ring (positions 5-8). mdpi.com | Ring Transformation |
| Isatoic Anhydride, Primary Amine | N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) aurigeneservices.com | Substituents at position 3. aurigeneservices.com | Multi-component Reaction (MCR) |
| 2-Amino-3-nitrobenzoic acid, Substituted Benzoic/Naphthoic Acid | Na₂CO₃, Acetic Anhydride, NaOH mdpi.com | Aryl or Naphthyl groups at position 2. mdpi.com | Multi-step Synthesis |
| 3-Amino-2-phenylquinazolin-4(3H)-one | Substituted Aromatic Aldehydes nih.gov | Introduction of Schiff bases at position 3 for further modification. nih.gov | Condensation |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions (in vitro focused)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmedcraveonline.com For this compound analogues, QSAR studies are instrumental in predicting the activity of new derivatives before their synthesis, thus streamlining the drug discovery process. nih.gov These models are built using molecular descriptors that quantify various aspects of a molecule's structure.
The process of developing a QSAR model involves:
Data Set Selection : A series of quinazolinone analogues with experimentally determined in vitro biological activities (e.g., IC₅₀ or MIC values) is chosen.
Molecular Descriptor Calculation : Various types of descriptors are calculated for each molecule. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.govresearchgate.net
Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). nih.gov Algorithms like the Genetic Function Algorithm (GFA) can be used to select the most relevant descriptors for the model. nih.govresearchgate.net
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal validation techniques like leave-one-out (LOO) cross-validation (yielding a Q² value) and external validation with a separate test set of compounds (yielding an R²_pred value). nih.govresearchgate.net
A statistically robust QSAR model is characterized by a high squared correlation coefficient (R²), a high cross-validation coefficient (Q²), and a high predictive R² for the external test set. researchgate.net For example, a QSAR study on quinazolinonyl analogues as anticonvulsant inhibitors developed a model with an R² of 0.934, a Q² of 0.8695, and an R²_pred of 0.72, indicating a statistically significant and predictive model. nih.govresearchgate.net
The table below presents a summary of parameters from a representative QSAR study on quinazolinonyl analogues.
| Statistical Parameter | Value | Significance |
|---|---|---|
| Squared Correlation Coefficient (R²) | 0.934 researchgate.net | Indicates a strong correlation between the descriptors and the observed activity. researchgate.net |
| Adjusted R² (R²adj) | 0.912 researchgate.net | Adjusts for the number of descriptors in the model. researchgate.net |
| Cross-validation Coefficient (Q²) | 0.8695 researchgate.net | Measures the internal predictive ability of the model. researchgate.net |
| External Validation (R²pred) | 0.72 researchgate.net | Measures the model's ability to predict the activity of an external set of compounds. researchgate.net |
| Descriptor Types Used | Constitutional, Topological, Geometrical, Quantum-Chemical nih.gov | A combination of descriptor types often provides a more comprehensive model. |
These models provide valuable insights into the structural requirements for activity and guide the rational design of new, more potent inhibitors. nih.gov
Impact of Substituents on Molecular Properties
The introduction of different substituents onto the this compound scaffold directly influences its fundamental molecular properties, which in turn dictates its biological activity. These properties include electron density distribution, acid dissociation constant (pKa), lipophilicity, and polarizability.
Electron Density and Electronic Effects : The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—significantly alters the electron density across the quinazolinone ring system. For example, placing small EWGs like nitro (NO₂), fluoro (F), or chloro (Cl) on a phenyl ring at the 2-position was found to be favorable for antibacterial activity. acs.org This suggests that reducing electron density in that region of the molecule may enhance its interaction with the biological target. Conversely, some electron-donating groups like methyl and ethyl were well-tolerated, while larger, more sterically hindering groups were not. acs.org
Lipophilicity (logP) : Lipophilicity, often measured as the partition coefficient (logP), is a critical property that affects a molecule's ability to cross cell membranes and reach its target. The addition of halogen atoms (e.g., Cl, Br) or alkyl groups generally increases lipophilicity, while introducing polar groups like hydroxyl (-OH) or amino (-NH₂) decreases it. SAR studies have shown that a balance is necessary; for instance, while an unsubstituted benzene (B151609) ring was tolerated, replacing it with a more flexible cyclohexyl ring led to a reduction in activity, indicating that both electronic and conformational factors tied to lipophilicity are at play. acs.org
pKa : The pKa value determines the ionization state of a molecule at a given pH. The amino group at position 2 and the nitrogen atoms within the quinazoline (B50416) ring have basic properties. The electron-withdrawing or -donating nature of substituents can modulate the pKa of these groups, affecting their ability to form hydrogen bonds or ionic interactions with target proteins. For instance, EWGs on the aromatic rings will decrease the basicity (lower the pKa) of the nitrogen atoms.
Polarizability : Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field, such as that of a receptor binding site. Aromatic rings and substituents with pi-electrons (like cyano or alkynyl groups) contribute significantly to a molecule's polarizability, often facilitating pi-pi stacking or other non-covalent interactions within a binding pocket. The high potency of derivatives with nitrile and alkynyl groups suggests that such interactions may be important for activity. acs.org
The following table summarizes the general impact of various substituents on key molecular properties.
| Substituent Group | Example(s) | General Effect on Electron Density | Typical Impact on Lipophilicity (logP) | Typical Impact on Basicity (pKa) |
|---|---|---|---|---|
| Halogens | -F, -Cl, -Br | Electron-withdrawing (inductive), Weakly donating (resonance) | Increase | Decrease |
| Nitro | -NO₂ | Strongly electron-withdrawing | Slight increase or decrease | Decrease significantly |
| Alkyl | -CH₃, -C₂H₅ | Electron-donating | Increase | Increase |
| Alkoxy | -OCH₃ | Electron-donating (resonance), Electron-withdrawing (inductive) | Slight increase | Increase |
| Hydroxyl | -OH | Electron-donating (resonance), Electron-withdrawing (inductive) | Decrease | Can act as acid or base |
| Amino | -NH₂ | Strongly electron-donating | Decrease | Increase significantly |
| Nitrile | -CN | Strongly electron-withdrawing | Decrease | Decrease significantly |
By systematically modifying substituents and evaluating their effects on these properties, researchers can fine-tune the molecular architecture of this compound to develop analogues with optimized therapeutic potential.
Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Phenyl 4 3h Quinazolinone
Crystallographic Studies (e.g., Single Crystal X-ray Diffraction)
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 2-Amino-3-phenyl-4(3H)-quinazolinone is not available in the cited literature, the structures of closely related compounds allow for a detailed prediction of its key features.
The quinazolinone ring system is expected to be nearly planar. In the crystal structure of the related compound, 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one, the molecule crystallizes in a monoclinic system with the space group P21/n researchgate.net. A significant structural feature of substituted 3-phenylquinazolinones is the dihedral angle between the plane of the quinazolinone core and the substituent phenyl ring at the N3 position. This angle is influenced by steric hindrance and crystal packing forces.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.8631(6) |
| b (Å) | 13.7652(7) |
| c (Å) | 11.1333(9) |
| β (°) | 111.953(6) |
| Volume (ų) | 1259.8 |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization
NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. The ¹H and ¹³C NMR spectra of this compound can be predicted with high accuracy based on data from its isomer, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one .
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone ring and the phenyl ring, as well as a characteristic signal for the amino protons.
Quinazolinone Protons (H5-H8): These four protons would appear in the aromatic region (δ 7.0–8.5 ppm). The H5 proton, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most deshielded. The signals would exhibit characteristic splitting patterns (e.g., doublet of doublets, triplet of doublets) due to ortho- and meta-couplings.
Phenyl Protons: The five protons of the N3-phenyl group would also resonate in the aromatic region, likely as a multiplet.
Amino Protons (-NH₂): The protons of the C2-amino group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. In DMSO-d₆, this signal is often observed around δ 5.5 ppm .
¹³C NMR: The carbon spectrum provides information on the carbon framework.
Carbonyl Carbon (C4): The amide carbonyl carbon is the most deshielded carbon, with a predicted chemical shift around δ 161.5 ppm .
Iminourea Carbons (C2, C8a): The C2 carbon, bonded to two nitrogen atoms, is expected around δ 155 ppm, while the C8a carbon of the fused ring is predicted around δ 147 ppm .
Aromatic Carbons: The remaining aromatic carbons of both the quinazolinone and phenyl rings would appear between δ 120 and 136 ppm .
Advanced techniques such as 2D NMR (e.g., HMQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals by correlating their connectivity through one-bond (¹J_CH) and multiple-bond (²⁻³J_CH) couplings, respectively rsc.org.
| Assignment | Predicted ¹H Shift (ppm) | Assignment | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| -NH₂ | ~5.5 (s, 2H) | C4 (C=O) | ~161.5 |
| Ar-H (Quinazolinone) | 7.4 - 8.2 (m, 4H) | C2 | ~155.0 |
| Ar-H (Phenyl) | 7.4 - 7.6 (m, 5H) | C8a | ~147.2 |
| Ar-C | 121 - 136 |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify functional groups and probe the conformational state of a molecule. Detailed vibrational assignments for the target compound can be inferred from studies on its isomers, such as 3-amino-2-phenyl quinazolin-4(3H)-one and 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, which have been analyzed both experimentally and computationally researchgate.net.
Key vibrational modes for this compound are expected as follows:
N-H Stretching: The C2-amino group should give rise to symmetric and asymmetric stretching vibrations, typically observed as two distinct bands in the 3300–3500 cm⁻¹ region of the FTIR spectrum .
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹ researchgate.net.
C=O Stretching: The amide carbonyl (C=O) stretching is one of the most characteristic and intense bands in the FTIR spectrum, anticipated in the range of 1670–1690 cm⁻¹ researchgate.net. Its exact position is sensitive to hydrogen bonding.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinazoline (B50416) ring and the C=C bonds of the aromatic systems typically appear in the 1450–1620 cm⁻¹ region .
C-N Stretching: The C-N stretching vibrations are expected in the 1300–1400 cm⁻¹ range .
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Analogue Data (cm⁻¹) |
|---|---|---|
| N-H stretch (amino) | 3460 - 3300 | 3461 |
| C-H stretch (aromatic) | 3100 - 3000 | 3012 |
| C=O stretch (amide) | 1690 - 1670 | 1672 , 1673 researchgate.net |
| C=N / C=C stretch | 1620 - 1450 | 1614, 1471 |
| C-N stretch | 1400 - 1300 | 1338 |
Mass Spectrometry for Fragmentation Patterns and Isotopic Signatures
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula.
For this compound (C₁₄H₁₁N₃O), the theoretical exact mass can be calculated. In electrospray ionization (ESI) mode, the compound is expected to be readily protonated, showing a prominent [M+H]⁺ ion. HRMS data for numerous 2-phenylquinazolin-4(3H)-one derivatives confirms this behavior rsc.org.
The fragmentation pattern in tandem MS (MS/MS) would provide structural confirmation. Based on the fragmentation of related quinazolinones, several key fragmentation pathways can be predicted nih.govsapub.org:
Loss of the Phenyl Group: Cleavage of the N3-C(phenyl) bond.
Loss of the Amino Group: Fission of the C2-NH₂ bond.
Ring Cleavage: A characteristic retro-Diels-Alder (RDA) type fragmentation of the dihydropyrimidinone ring is common for quinazolinones, leading to predictable fragment ions.
Sequential loss of small neutral molecules like CO and HCN from the quinazolinone core.
| Ion | Formula | Predicted m/z | Predicted Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₁₂N₃O⁺ | 238.0975 | Protonated Molecule |
| [M-NH₂]⁺ | C₁₄H₁₀N₂O⁺ | 222.0788 | Loss of amino radical from M⁺• |
| [M-C₆H₅]⁺ | C₈H₆N₃O⁺ | 160.0505 | Loss of phenyl radical from M⁺• nih.gov |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule. Quinazolinone derivatives with amino substitutions are known to be highly fluorescent rsc.orgnih.gov.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, corresponding to π–π* and n–π* electronic transitions within the conjugated aromatic system nih.gov. Based on data for 3-amino-2-methylquinazolin-4(3H)-one derivatives, absorption maxima (λ_max) can be predicted around 270-280 nm and a lower energy band around 315 nm mdpi.com.
Fluorescence Spectroscopy: The presence of an amino group, a strong electron-donating group, on the quinazolinone scaffold, an electron-accepting moiety, creates a donor-acceptor system. This structure is conducive to strong fluorescence, often driven by an intramolecular charge transfer (ICT) mechanism upon photoexcitation nih.gov. Studies on 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones show fluorescence in the blue-green region of the visible spectrum, with high quantum yields researchgate.netresearchgate.net. A particularly relevant study showed that the reduction of a nitro group to an amino group in 2-(2′-nitrophenyl)-4(3H)-quinazolinone resulted in the formation of 2-(2′-aminophenyl)-4(3H)-quinazolinone, which produced a strong "turn-on" fluorescence emission with a maximum around 500 nm nih.gov. This confirms the critical role of the amino group in activating fluorescence in this class of compounds. The emission properties, including wavelength and quantum yield, are often sensitive to solvent polarity, a phenomenon known as solvatochromism urfu.ru.
| Parameter | Predicted Value | Reference Analogue Data |
|---|---|---|
| UV-Vis λ_max (nm) | ~275, ~315 | 273, 316 nm for chloro-analogue mdpi.com |
| Fluorescence λ_em (nm) | 480 - 520 (Green) | ~500 nm for 2-(2′-aminophenyl) analogue nih.gov |
| Key Property | Strong fluorescence | High quantum yields in related systems researchgate.netresearchgate.net |
Computational Chemistry and Theoretical Modeling of 2 Amino 3 Phenyl 4 3h Quinazolinone
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Amino-3-phenyl-4(3H)-quinazolinone. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model its electronic behavior and reactivity. DFT, particularly with functionals like B3LYP and M06-2X, combined with basis sets such as 6–31+G(d) or 6-311++G**, is commonly used to optimize the molecular geometry and calculate various electronic parameters. nih.govresearchgate.netresearchgate.net These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of a molecule by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, theoretical optimization using DFT has been performed, and the HOMO-LUMO energy difference was calculated to be 4.60 eV. researchgate.net A comparative analysis with a similar compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, also highlights the influence of substituents on the frontier orbitals. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters for this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | Calculated Value | Electron-donating capability |
| LUMO Energy | Calculated Value | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.60 eV | Chemical reactivity and stability |
Note: Specific HOMO/LUMO energy values require dedicated calculations; the gap is reported from literature.
Molecular Electrostatic Potential (MESP) Surfaces
Molecular Electrostatic Potential (MESP) surfaces are valuable for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The MESP map illustrates the charge distribution, where different colors represent varying electrostatic potentials. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. For the quinazolinone scaffold, the MESP surface typically shows negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, identifying them as key sites for interaction.
Vibrational Frequency Analysis and Normal Mode Assignments
Vibrational frequency analysis, performed computationally, serves to confirm that the optimized geometry of this compound corresponds to a true energy minimum on the potential energy surface. It also allows for the prediction of its infrared (IR) and Raman spectra. Theoretical calculations, often using DFT methods like B3LYP with a 6-31G* basis set, can determine the harmonic vibrational wavenumbers. scispace.com
The assignments of specific vibrational modes are based on Potential Energy Distribution (PED) analysis. scispace.com For the quinazolinone core, characteristic vibrational frequencies include:
C=O Stretching: This mode typically appears as a strong band in the IR spectrum, calculated to be around 1690 cm⁻¹. scispace.com
C=N Stretching: These skeletal bands are observed in the range of 1650–1550 cm⁻¹. scispace.com
Aromatic C-H Stretching: These vibrations are generally found above 3000 cm⁻¹. scispace.com
By comparing the calculated vibrational frequencies with experimental IR and Raman data for closely related structures, a detailed assignment of the spectral bands of this compound can be achieved.
Table 2: Key Vibrational Frequencies for Quinazolinone Derivatives
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental IR Range (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1690 | 1652 - 1683 |
| C=N Stretch | Varies | 1540 - 1568 |
Data based on calculations for similar quinazolinone structures. scispace.com
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics (in in silico environments)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational stability and how it interacts with its environment, such as a biological receptor, in a dynamic state. nih.gov
In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure). nih.gov The stability of the complex is then assessed over a set period, often on the nanosecond scale. Key parameters analyzed include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and remains stable. nih.gov
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein, particularly within the binding pocket.
MD simulations on related quinazolinone derivatives have demonstrated stable binding within the active sites of enzymes like EGFR, with low RMSD values indicating conformational stability. nih.gov
Molecular Docking Studies for Predictive Molecular Interactions with Biological Targets (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. ukaazpublications.com This method is instrumental in predicting the binding affinity and interaction patterns of this compound with various biological targets. For instance, derivatives of this compound have been docked into the active sites of enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase domain and DNA gyrase. nih.govresearchgate.net The results of docking studies are often expressed as a docking score, which estimates the binding free energy of the ligand-receptor complex.
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)
Following a docking simulation, the resulting ligand-protein complex is analyzed to identify the specific non-covalent interactions that stabilize the binding. These interactions are critical for the molecule's biological activity. For the this compound scaffold, common interactions observed in docking studies with protein targets include:
Hydrogen Bonding: The carbonyl oxygen and the amino group on the quinazolinone ring are potent hydrogen bond acceptors and donors, respectively. They frequently form hydrogen bonds with key amino acid residues in the active site of proteins like EGFR or DNA gyrase. nih.gov
π-Stacking and π-Alkyl Interactions: The fused aromatic ring system and the phenyl substituent provide opportunities for π-π stacking and π-alkyl interactions with aromatic or aliphatic residues of the protein, contributing significantly to the binding affinity.
Table 3: Predicted Interactions of Quinazolinone Scaffold with Biological Targets
| Interaction Type | Key Molecular Features Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen (C=O), Amino Group (NH₂) | Asp, Asn, Arg, Met, Thr |
| π-π Stacking | Quinazoline (B50416) aromatic rings, Phenyl ring | Phe, Tyr, Trp, His |
| π-Alkyl / Hydrophobic | Phenyl ring, Quinazoline core | Val, Ala, Leu, Met |
Binding Affinity Predictions and Scoring Functions
Molecular docking is a key computational technique used to predict the binding affinity and orientation of a ligand, such as this compound, within the active site of a protein. While specific docking studies on this compound are not extensively detailed in the available literature, research on structurally similar 2,3-disubstituted quinazolin-4-one derivatives provides valuable insights into their binding characteristics.
These studies employ various scoring functions to estimate the binding affinity, typically expressed in kcal/mol. The scoring functions are algorithms that calculate the free energy of binding by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. Commonly used software for these predictions includes AutoDock and Schrödinger.
Research on 2,3-disubstituted quinazolin-4-one analogues has shown that the quinazolinone ring often engages in hydrophobic interactions and hydrogen bonding with amino acid residues in the active sites of target proteins. For instance, in a study involving Staphylococcus aureus Uracil-DNA Glycosylase (UDG), the quinazolinone ring was observed to form hydrophobic and hydrogen bond contacts with residues such as ASN 127 A, ALA 126 A, SER 83 B, and SER 183 B nih.gov.
The predicted binding affinities for various quinazolinone derivatives against different biological targets are summarized in the table below. It is important to note that these values are for analogous compounds and not specifically for this compound.
| Target Protein | Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Staphylococcus aureus UDG | 2,3-disubstituted quinazolin-4-one | Not specified, but significant interactions noted | ASN 127 A, ALA 126 A, SER 83 B, SER 183 B nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 3-arylmethylenamino-2-phenyl-4(3H)-quinazolone | -9.6 to -10.1 | Not specified nih.gov |
| NMDA Receptor | 6-bromo-3-(substituted benzylideneamino)-2-phenylquinazolin-4(3H)-one | Not specified, but prioritized based on biological activity score | Not specified researchgate.net |
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. For 2,3-disubstituted quinazolin-4-one analogues, computational tools like SwissADME are utilized to predict these properties.
Studies on these analogues indicate that they generally exhibit good oral bioavailability. The predictions often focus on key parameters that influence the ADME profile of a compound.
Key Predicted ADME Properties for 2,3-Disubstituted Quinazolin-4-one Analogues:
Gastrointestinal (GI) Absorption: Many 2,3-disubstituted quinazolin-4-one analogues are predicted to have high gastrointestinal absorption, a desirable characteristic for orally administered drugs actascientific.com.
Skin Permeability: These compounds have also been shown to have good skin permeability in computational models actascientific.com.
Metabolism: A significant aspect of metabolism is the interaction with cytochrome P450 (CYP) enzymes. In silico studies have indicated that some 2,3-disubstituted quinazolin-4-one analogues may inhibit CYP1A and CYP2D6, which are involved in the metabolism of a wide range of xenobiotics actascientific.com. This potential for enzyme inhibition is an important consideration for predicting drug-drug interactions.
The following table summarizes the predicted ADME properties for a series of 2,3-disubstituted quinazolin-4-one analogues based on a representative in silico study.
| ADME Parameter | Prediction | Implication |
| Gastrointestinal Absorption | High actascientific.com | Good potential for oral bioavailability |
| Skin Permeability | Good actascientific.com | Potential for topical delivery |
| Cytochrome P450 Inhibition | Inhibition of CYP1A and CYP2D6 actascientific.com | Potential for drug-drug interactions |
| Oral Bioavailability | Good actascientific.com | Favorable for drug development |
It is crucial to reiterate that these predictions are for a class of related compounds and that the specific ADME profile of this compound would require dedicated computational and experimental evaluation.
Advanced Analytical Techniques for the Detection and Quantification of 2 Amino 3 Phenyl 4 3h Quinazolinone
Chromatographic Methods with Advanced Detection
Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities. For 2-Amino-3-phenyl-4(3H)-quinazolinone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for effective analysis, often coupled with mass spectrometry for unambiguous identification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
A common approach for quinazolinone derivatives is reverse-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase. A C18 column is often the stationary phase of choice due to its broad applicability and hydrophobicity. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the aqueous component can be adjusted with acids like phosphoric acid or formic acid to control the ionization state of the analyte and improve peak shape. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve the desired separation. Detection is most commonly performed using a UV-Vis detector, as the quinazolinone core possesses a strong chromophore.
Table 1: Illustrative RP-HPLC Method Parameters for Quinazolinone Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | 25°C |
| Retention Time (Hypothetical) | ~5.8 min |
This table presents a hypothetical but typical set of starting conditions for the analysis of a 2,3-disubstituted quinazolinone based on established methods for similar compounds. sielc.com
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC, often requiring high temperatures or derivatization to improve volatility and thermal stability.
The primary application of GC-MS in the context of quinazolinone chemistry is for the structural confirmation and identification of synthesized compounds and their potential impurities or metabolites. In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column, often a fused silica capillary coated with a stationary phase like polydimethylsiloxane with 5% phenyl groups (e.g., HP-5), separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. rsc.org
The this compound molecule is not inherently chiral. However, the introduction of a chiral center, for instance by substitution on the phenyl ring or through the synthesis of more complex derivatives, would result in enantiomers. nih.govresearchgate.netnih.gov The separation of these enantiomers is critical as they often exhibit different pharmacological and toxicological profiles.
Chiral HPLC is the most common technique for enantiomeric separation. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Pirkle-type columns and polysaccharide-based columns are widely used. For quinazolinone derivatives, a Pirkle-type CSP such as the (S,S) Whelk-O 1 has been shown to be effective. registech.com The mobile phase in chiral separations is often a nonpolar mixture, such as hexane and ethanol (B145695), and the separation is highly sensitive to the solvent ratio.
Table 2: Example Chiral HPLC Method for Quinazolinone Derivatives
| Parameter | Condition |
|---|---|
| Column | (S,S) Whelk-O 1, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane : Ethanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| k'1 (retention factor, enantiomer 1) | 2.95 |
| α (selectivity factor) | 1.62 |
Data based on a representative method for 4(3H)-Quinazolone derivatives, demonstrating the feasibility of such separations. registech.com
Electrochemical Methods for Sensitive Analysis
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds. The quinazoline (B50416) nucleus is electrochemically active and can be either oxidized or reduced under specific conditions, making it a suitable candidate for voltammetric and polarographic analysis. researchgate.net
Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be developed for the quantitative determination of this compound. These methods measure the current response of the analyte to a varying applied potential at the surface of a working electrode (e.g., glassy carbon, carbon paste, or dropping mercury electrode). The peak current is typically proportional to the concentration of the analyte.
The development of an electrochemical method would involve optimizing parameters such as the supporting electrolyte, pH, and the potential waveform. Modified electrodes, incorporating nanomaterials or specific polymers, can be used to enhance sensitivity and selectivity by pre-concentrating the analyte at the electrode surface or by catalyzing the electrochemical reaction. While specific methods for this compound are not widely published, the established electrochemical activity of the quinazolinone core confirms the high potential for developing such sensitive analytical protocols. researchgate.netnih.govrsc.orgresearchgate.netorganic-chemistry.org
Spectroscopic Methods for Trace Level Quantification (e.g., Fluorescence Spectroscopy)
Spectroscopic methods, particularly fluorescence spectroscopy, are renowned for their exceptional sensitivity and are well-suited for trace-level quantification. Many quinazolinone derivatives exhibit intrinsic fluorescence, a property that can be exploited for analytical purposes. nih.gov The fluorescence arises from the rigid, conjugated system of the quinazolinone ring, and the intensity and wavelength of emission are often influenced by substituents and the solvent environment. nih.govscirp.org
For quantitative analysis, a method based on fluorescence spectroscopy would involve measuring the emission intensity at a specific wavelength while exciting the molecule at its absorption maximum. A calibration curve is constructed by plotting fluorescence intensity versus the concentration of standard solutions. The limit of detection (LOD) for fluorescence methods can often reach the nanomolar (nM) or even picomolar (pM) range.
A study on the closely related isomer, 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), demonstrated strong green fluorescence with an emission maximum around 500 nm. nih.gov This suggests that this compound is also likely to be fluorescent. The analysis would involve determining the optimal excitation and emission wavelengths and validating the method's linearity, accuracy, and precision. The technique's high sensitivity makes it particularly useful for determining trace amounts of the compound in biological fluids or environmental samples.
Table 3: Representative Fluorescence Spectroscopy Parameters
| Parameter | Value |
|---|---|
| Excitation Wavelength (λex) | ~280-340 nm (Typical range for quinazolinones) |
| Emission Wavelength (λem) | ~400-500 nm (Hypothesized based on analogs) |
| Solvent | Dimethylsulfoxide (DMSO) or Acetonitrile |
| Detection Limit (Hypothetical) | Low µM to nM range |
| Quantitative Relationship | Stern-Volmer or linear calibration plot |
Parameters are based on photophysical data from various fluorescent 2,3-disubstituted quinazolinone derivatives. nih.govmdpi.comtandfonline.com
Future Research Directions and Emerging Paradigms for 2 Amino 3 Phenyl 4 3h Quinazolinone
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of quinazolinone derivatives has evolved significantly, with a growing emphasis on green and sustainable chemistry to mitigate the environmental impact of traditional methods. tandfonline.com Future research will likely focus on refining and discovering new pathways that are more efficient, cost-effective, and environmentally benign.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. benthamdirect.com For quinazolinone synthesis, microwave irradiation significantly reduces reaction times—from hours in conventional reflux methods to mere minutes—while often improving yields. mdpi.combenthamdirect.com For instance, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from 2-benzamidobenzoyl chloride and hydrazine (B178648) can be completed in 4 minutes under microwave irradiation, compared to over 4 hours with conventional heating. benthamdirect.com
Multi-Component Reactions (MCRs): MCRs are highly desirable as they allow for the construction of complex molecules like 2-amino 3-substituted quinazolinones in a single step from three or more reactants. aurigeneservices.com This approach offers considerable advantages over linear-step synthesis by improving efficiency and reducing waste. aurigeneservices.com A novel MCR strategy has been developed for synthesizing these compounds from isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent in a one-pot process. aurigeneservices.com
Green Solvents and Catalysts: The use of hazardous solvents and expensive metal catalysts is a major drawback of many conventional synthetic routes. researchgate.net Research is shifting towards the use of deep eutectic solvents (DES), such as choline chloride:urea, which are biodegradable and low-cost, as alternative reaction media. tandfonline.com Additionally, metal-free approaches, such as visible-light-induced cyclization or trifluoroacetic acid (TFA)-promoted reactions, are gaining traction for their sustainability. researchgate.netnih.gov
Solid-Phase Synthesis: A concise and efficient solid-phase synthesis of 2-amino-4(3H)-quinazolinones has been reported, involving the reaction of polymer-bound isothioureas with an isatoic anhydride derivative, which results in good yield and purity. researchgate.net
| Methodology | Key Features | Advantages | Example Starting Materials | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | Traditional method involving heating reactants in a solvent for extended periods. | Well-established procedures. | Anthranilic acid, amides. tandfonline.com | tandfonline.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times (minutes vs. hours), often higher yields. benthamdirect.com | 2-Benzamidobenzoyl chloride, hydrazine/thiourea. benthamdirect.com | benthamdirect.com |
| Multi-Component Reactions (MCRs) | One-pot reaction combining three or more starting materials. | High efficiency, reduced waste, operational simplicity. aurigeneservices.com | Isatoic anhydride, amine, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com | aurigeneservices.com |
| Green Chemistry Approaches | Employs sustainable solvents (e.g., Deep Eutectic Solvents) and metal-free catalysts. | Environmentally benign, lower cost, biodegradable components. tandfonline.comresearchgate.net | Anthranilic acid, amines, orthoester. tandfonline.com | tandfonline.comresearchgate.net |
| Ullmann Cross-Coupling | Copper-catalyzed reaction under open-air, ligand-free conditions. | Cost-effective, readily available materials, simple operation. nih.gov | 2-Bromo-N-phenylbenzamide, cyanamide. nih.gov | nih.gov |
Development of Advanced Computational Models for Predictive Studies
Computational chemistry has become an indispensable tool in modern drug discovery for predicting the biological activity and mechanism of action of novel compounds. For 2-amino-3-phenyl-4(3H)-quinazolinone and its analogues, advanced computational models are being employed to rationalize experimental findings and guide the design of more potent derivatives.
Future directions in this area involve:
Molecular Docking and Dynamics: These techniques are used to predict the binding affinity and interaction patterns of quinazolinone derivatives with specific biological targets. researchgate.net Molecular docking studies have successfully shown how these compounds accommodate within the binding sites of enzymes like EGFR, VEGFR-2, and c-Met. nih.govnih.govnih.gov Molecular dynamics (MD) simulations further enhance these studies by demonstrating the stability of the ligand-protein complex over time, providing insights into conformational changes and binding free energies. researchgate.netnih.gov
Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations are used to optimize the molecular structures of synthesized compounds and to determine their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which can correlate with stability and reactivity. benthamdirect.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): While not extensively detailed in the provided context, future research will likely involve developing robust QSAR models. These models statistically correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of yet-unsynthesized derivatives and identifying key structural features required for activity.
| Computational Technique | Purpose | Studied Targets / Properties | Key Insights | Reference |
|---|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | EGFR, VEGFR-2, c-Met, Topoisomerase II. researchgate.netnih.govnih.gov | Identifies key interactions (e.g., hydrogen bonding) in the enzyme's active site. nih.govnih.gov | researchgate.netnih.govnih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess complex stability. | EGFR-ligand complex. nih.gov | Demonstrates binding stability, lower RMSD for more potent analogues. nih.gov | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure and properties of molecules. | Molecular geometry, HOMO-LUMO energy gap. benthamdirect.com | Provides theoretical optimization of structures and predicts molecular stability. benthamdirect.comnih.gov | benthamdirect.comnih.gov |
Uncovering New Molecular Targets and Mechanisms (in in vitro systems)
The this compound scaffold has been extensively investigated for its anticancer properties, leading to the identification of several key molecular targets. However, its biological potential is not limited to oncology. Future research will focus on exploring a broader range of therapeutic areas and elucidating the precise mechanisms of action.
Emerging areas of investigation include:
Anticancer Targets: Research continues to identify novel quinazolinone derivatives as potent inhibitors of various cancer-related targets. These include tyrosine kinases like EGFR, VEGFR-2, and c-Met, which are crucial for cancer cell proliferation and angiogenesis. nih.govnih.gov Some derivatives have been designed as dual inhibitors, targeting multiple pathways simultaneously to overcome drug resistance. nih.gov Other identified targets include Topoisomerase II, DHFR, and tubulin, highlighting the scaffold's ability to interfere with multiple facets of cell division. researchgate.netnih.govnih.gov
Mechanism of Action: Beyond simple enzyme inhibition, studies are revealing more complex mechanisms. For example, potent quinazolinone derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in specific phases, such as the S phase in MCF-7 breast cancer cells. nih.gov
Antimicrobial and Other Activities: The quinazolinone core is present in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. tandfonline.commdpi.comnih.gov Future in vitro studies will aim to identify the specific bacterial or fungal enzymes or cellular pathways that these compounds inhibit. For instance, some derivatives are being investigated as potential inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov
| Therapeutic Area | Molecular Target | Observed Mechanism / Effect | Cell Line / System | Reference |
|---|---|---|---|---|
| Anticancer | EGFR Tyrosine Kinase | Inhibition of kinase activity, induction of apoptosis, S phase cell cycle arrest. | MCF-7, SW480, A549. nih.gov | nih.govnih.govmdpi.com |
| Anticancer | VEGFR-2 / c-Met Tyrosine Kinases | Dual inhibition of kinase activity. | HCT-116. nih.gov | nih.gov |
| Anticancer | Tubulin | Inhibition of tubulin polymerization. | Cancer cell lines. nih.gov | nih.gov |
| Anticancer | Topoisomerase II | Enzyme inhibition. | Computational models. researchgate.net | researchgate.net |
| Anticancer | DHFR (Dihydrofolate Reductase) | Enzyme inhibition. | In vitro enzyme assay. nih.gov | nih.gov |
| Antimicrobial | Bacterial Gyrase / Topoisomerase IV | Potential enzyme inhibition. | Gram-positive and Gram-negative bacteria. nih.gov | nih.gov |
Integration of this compound into Advanced Materials and Technologies
While the primary focus of quinazolinone research has been medicinal, the unique chemical and photophysical properties of this scaffold are opening doors to applications in materials science and technology. This emerging paradigm represents a significant direction for future research.
Potential applications include:
Luminescent Materials and Bioimaging: Certain quinazolinone derivatives have been found to exhibit favorable luminescence properties. researchgate.net Their excellent biocompatibility and low toxicity make them promising candidates for the development of fluorescent probes and biological imaging agents. mdpi.comresearchgate.net The rigid, bicyclic structure can be chemically modified to tune its fluorescence emission, making it suitable for sensing specific ions or biomolecules.
Metal Complexes and Coordination Polymers: The 2-amino-4(3H)-quinazolinone structure possesses coordinating sites (nitrogen and oxygen atoms) that can bind to metal ions. researchgate.net This property can be exploited to form novel metal complexes or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or as functional materials.
Organic Electronics: The conjugated system of the quinazolinone ring suggests potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this area remains largely unexplored.
| Application Area | Underlying Property | Potential Use | Reference |
|---|---|---|---|
| Fluorescent Probes & Bioimaging | Luminescence, biocompatibility, low toxicity. researchgate.net | In vitro and in vivo imaging, sensing of biological analytes. | mdpi.comresearchgate.net |
| Metal Complexes / MOFs | Presence of coordinating N and O atoms. researchgate.net | Catalysis, functional materials, chemical sensors. | researchgate.net |
| Advanced Polymers | Reactive sites for polymerization. | Development of functional polymers with specific thermal or optical properties. | General chemical principle |
Addressing Research Gaps and Challenges in this compound Chemistry
Despite significant progress, several challenges and knowledge gaps remain in the field of this compound chemistry. Addressing these will be critical for advancing the discovery and application of these compounds.
Synthetic Challenges: While many novel synthetic methods have been developed, achieving high yields and purity for all desired derivatives can still be difficult. researchgate.net Some multi-component reactions, for example, proceed with low yields when starting directly from carboxylic acids. nih.gov A key challenge is the development of universally applicable, scalable, and cost-effective green synthetic protocols that work for a wide range of substrates. nih.gov
Predictive Power of Computational Models: Current computational models are excellent for rationalizing the activity of known compounds but are less reliable for accurately predicting the in vivo efficacy or off-target effects of new derivatives. A significant gap exists in developing models that can better simulate complex biological environments and predict pharmacokinetic properties (ADME) with higher accuracy.
Broadening the Scope of Biological Targets: The research landscape is heavily skewed towards anticancer applications. There is a substantial opportunity to systematically screen quinazolinone libraries against a wider array of biological targets associated with other diseases, such as neurodegenerative disorders, metabolic diseases, and a broader spectrum of infectious agents. For many reported antimicrobial activities, the specific molecular target remains unknown. nih.govscilit.com
Systematic Exploration for Materials Science: The application of quinazolinones in materials science is still in its infancy. researchgate.netnih.gov A systematic investigation of the structure-property relationships concerning their photophysical and electronic characteristics is needed. Research should focus on how different substitutions on the quinazolinone core affect properties like fluorescence quantum yield, emission wavelength, and charge transport to enable rational design for material applications.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Amino-3-phenyl-4(3H)-quinazolinone and its derivatives?
- Answer : The synthesis of 4(3H)-quinazolinones typically involves cyclization of anthranilic acid derivatives or benzoxazinones. For example:
- Electrochemical oxidative amination : Dual C(sp³)–H amination under electrochemical conditions enables the synthesis of imidazo-fused quinazolinones, as demonstrated in a 2024 study using triethyl orthobenzoate and NH-sulfoximines .
- Aza-Wittig reactions : These are employed to construct the quinazolinone core, as seen in the synthesis of 2-anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one via iminophosphorane intermediates .
- Microwave-assisted heterocyclization : This method reduces reaction times and improves yields compared to conventional heating, as reviewed in recent syntheses .
Q. How are 4(3H)-quinazolinone derivatives characterized structurally?
- Answer : Key techniques include:
- Elemental analysis and spectroscopy : IR, ¹H/¹³C NMR, and mass spectrometry confirm functional groups and molecular frameworks .
- X-ray crystallography : Used to resolve molecular configurations, such as the non-planar pyrimidinone ring in 2-anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one, stabilized by intramolecular hydrogen bonds .
- Hirshfeld surface analysis : Evaluates intermolecular interactions in crystal structures, as applied to pyrido-quinazolinone derivatives .
Q. What biological activities have been reported for this compound derivatives?
- Answer : Notable activities include:
- Anti-inflammatory/analgesic : Compounds like 3e (2-phenyl-3-(4-methoxybenzothiazol-2-yl)-4(3H)-quinazolinone) show 50–70% inhibition in carrageenan-induced edema models, with low ulcerogenic risk compared to Indomethacin .
- Antiviral : Derivatives such as III-31 inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 genes, confirmed via real-time PCR .
- Neuroprotective : FR247304, a PARP-1 inhibitor, reduces NAD depletion in PC12 cells and ischemic brain injury in rats (32 mg/kg, i.p.) .
Advanced Research Questions
Q. How can electrochemical methods be optimized for synthesizing imidazo-fused quinazolinones?
- Answer : Key parameters include:
- Solvent and electrolyte selection : Use polar aprotic solvents (e.g., THF) with NH-sulfoximines as nitrogen sources to enhance reaction efficiency .
- Electrode material : Platinum or carbon electrodes improve electron transfer during dual oxidative amination.
- Temperature control : Room-temperature reactions minimize side products, as demonstrated in recent protocols .
Q. How to address contradictions in COX-1 vs. COX-2 inhibition data across anti-inflammatory studies?
- Answer : Discrepancies may arise from:
- Dosage variations : Studies using 50 mg/kg (oral) vs. higher doses may alter selectivity .
- Assay conditions : In vitro enzyme assays (COX-1/COX-2) should standardize substrate concentrations and incubation times. For example, compound 3e showed 85% COX-2 inhibition vs. 40% COX-1 inhibition .
- Molecular docking : Computational models can predict binding affinities to COX-2’s hydrophobic pocket, guiding structural modifications .
Q. What in vitro and in vivo models validate the neuroprotective effects of quinazolinone derivatives?
- Answer :
- In vitro : PC12 cells exposed to H₂O₂ (100 μM) showed reduced apoptosis with FR247304 (IC₅₀ = 35 nM) via PARP-1 inhibition .
- In vivo : Middle cerebral artery occlusion (MCAO) in rats demonstrated 40–50% reduction in infarct volume after FR247304 treatment (32 mg/kg) .
- Mechanistic studies : Real-time PCR confirmed upregulation of neuroprotective genes (e.g., PR-1a) in TMV-infected plants treated with III-31 .
Q. What strategies improve the pharmacokinetic profile of 4(3H)-quinazolinone-based PARP-1 inhibitors?
- Answer :
- Structural modifications : Introducing hydrophilic groups (e.g., carboxamido) enhances blood-brain barrier permeability, as seen in FR247304 derivatives .
- Prodrug design : Esterification of hydroxyl groups improves oral bioavailability in preclinical models .
- ADME studies : Computational tools (e.g., SwissADME) predict logP and solubility, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
